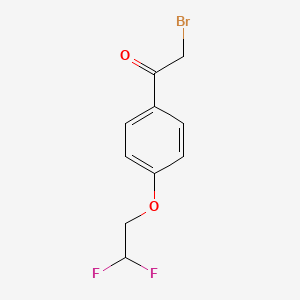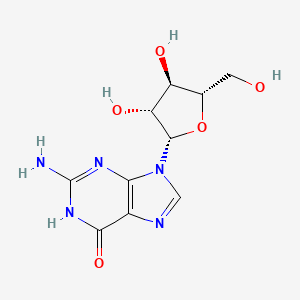
9-(b-L-Arabinofuranosyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides and can interfere with cellular processes such as DNA replication and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method for synthesizing 9-(b-L-Arabinofuranosyl)guanine involves the use of whole cells of Escherichia coli. The synthesis starts from 1-(b-L-Arabinofuranosyl)cytosine and guanine, guanosine, or 2’-deoxyguanosine. The reaction is carried out using glutaraldehyde-treated Escherichia coli BM-11 cells. Factors such as the concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium significantly affect the product yield. Under optimal conditions, the yield of this compound can reach 63%-65% based on 2’-deoxyguanosine as the best source of the guanine base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microbial synthesis, as described above, provides a scalable and efficient route for producing this compound.
Análisis De Reacciones Químicas
Types of Reactions
9-(b-L-Arabinofuranosyl)guanine undergoes various chemical reactions, including substitution and enzymatic reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include guanine, guanosine, 2’-deoxyguanosine, and glutaraldehyde. The reactions are typically carried out in aqueous media with controlled pH and temperature conditions .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. Other products may include unreacted starting materials and by-products from side reactions.
Aplicaciones Científicas De Investigación
9-(b-L-Arabinofuranosyl)guanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and for studying nucleoside metabolism.
Biology: It is used to investigate the mechanisms of nucleoside transport and phosphorylation in cells.
Mecanismo De Acción
The mechanism of action of 9-(b-L-Arabinofuranosyl)guanine involves its incorporation into DNA. Once inside the cell, it is phosphorylated to its triphosphate form, Ara-GTP. Ara-GTP acts as a structural analog of deoxyribonucleotide 5’-triphosphate and is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This mechanism is particularly effective in T lymphoblasts, making it a valuable compound for treating T-cell lymphoblastic disease .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-9-b-D-arabinofuranosylguanine (F-AraG): This compound is a fluorinated analog of 9-(b-L-Arabinofuranosyl)guanine and is used as a PET imaging agent.
Nelarabine: A prodrug of this compound, used in the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma.
Uniqueness
This compound is unique due to its selective toxicity towards T lymphoblasts and its potential use as both a therapeutic agent and an imaging agent. Its microbial synthesis also highlights its potential for scalable production using biotechnological methods .
Propiedades
Fórmula molecular |
C10H13N5O5 |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m0/s1 |
Clave InChI |
NYHBQMYGNKIUIF-HJGQOHIQSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


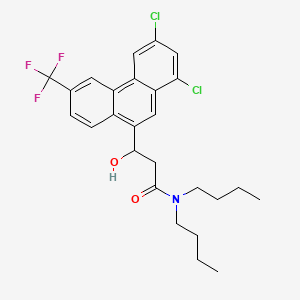
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
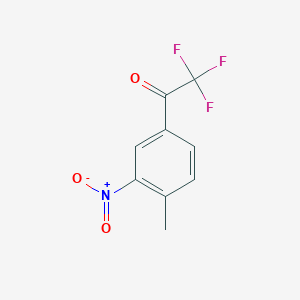
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)

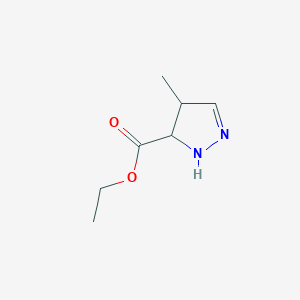
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)

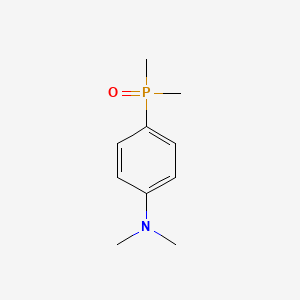

![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
